N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative characterized by a thieno[3,2-d]pyrimidin-4-one core substituted at the 7-position with a 4-fluorophenyl group. The acetamide side chain is linked to a 5-chloro-2,4-dimethoxyphenyl moiety, introducing electron-withdrawing (chloro, fluorophenyl) and electron-donating (methoxy) groups.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-30-17-8-18(31-2)16(7-15(17)23)26-19(28)9-27-11-25-20-14(10-32-21(20)22(27)29)12-3-5-13(24)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOQDRYBUDIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and databases to present a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 473.9 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.9 g/mol |
| CAS Number | 1207037-80-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A significant focus has been on its ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of similar thieno[3,2-d]pyrimidine compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting a potential for targeted cancer therapy.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways. This is particularly relevant for targeting pathways associated with tumor growth and survival.
- Case Studies : In vitro studies have shown that compounds structurally related to this compound display IC50 values in the low micromolar range against several human cancer cell lines (e.g., U937 and THP-1) .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication processes, particularly in adenoviruses.
- Selectivity Index : Compounds similar to this structure have demonstrated selectivity indexes greater than 100 against human adenovirus (HAdV), indicating a promising therapeutic window .
- Mechanistic Insights : It is hypothesized that the compound interferes with viral DNA replication or other critical stages in the viral life cycle .
Other Pharmacological Effects
Emerging data indicate that this compound may possess additional biological activities beyond anticancer and antiviral effects:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of cytokine production.
- Neuroprotective Effects : There is preliminary evidence indicating neuroprotective effects, which may be beneficial in neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Thienopyrimidine derivatives share a fused thiophene-pyrimidine core but differ in substituents and side chains, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Substituent Effects on Activity: The 4-fluorophenyl group in the target compound may enhance hydrophobic interactions in biological targets compared to the thiophen-2-yl group in 's compounds .
Synthetic Routes: The target compound likely shares synthetic steps with and , such as condensation of chloroacetamide intermediates with thienopyrimidine precursors . Yields for analogs range from 60–75%, influenced by steric and electronic effects of substituents .
Physical Properties :
- High melting points (>175°C) in 's compounds suggest crystalline stability, a trait likely shared by the target compound due to its rigid core and polar groups .
Pharmacokinetic Considerations
- However, analogs in (e.g., compound 9, 503 g/mol) retained activity, indicating possible exceptions .
- Solubility : Methoxy and chloro groups may balance hydrophilicity and lipophilicity, but the 4-fluorophenyl group could reduce aqueous solubility compared to unsubstituted phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
